3-(3-Chloro-4-methylphenyl)-1-propanol
Description
Contextualization within Halogenated Aromatic Alcohols and Propane (B168953) Derivatives
Halogenated aromatic compounds are a broad class of molecules characterized by a benzene (B151609) ring substituted with one or more halogen atoms. researchgate.net The inclusion of halogens like chlorine can significantly alter the electronic properties and reactivity of the aromatic ring, often enhancing the lipophilicity and metabolic stability of the molecule. nih.gov This makes them valuable in various applications, including pharmaceuticals and agrochemicals. nih.gov
Aromatic alcohols, on the other hand, are compounds containing a hydroxyl (-OH) group attached to a carbon atom in a side chain of an aromatic ring. The presence of the hydroxyl group imparts polarity and the ability to form hydrogen bonds, influencing the compound's solubility and interactions with biological targets.
3-(3-Chloro-4-methylphenyl)-1-propanol is a propane derivative, specifically a propanol (B110389), indicating a three-carbon chain with a hydroxyl group. The combination of these features—a chlorinated and methylated phenyl group attached to a propanol backbone—results in a molecule with a unique set of physicochemical properties that are of interest in synthetic and medicinal chemistry.
Below is a data table outlining the key structural features of this compound and related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C10H13ClO | 184.66 | Chloro and methyl substituted phenyl group, propanol side chain. |
| 1-Phenyl-1-propanol | C9H12O | 136.19 | Unsubstituted phenyl group, propanol side chain. nih.gov |
| 3-Chloro-1-propanol (B141029) | C3H7ClO | 94.54 | Three-carbon chain with chloro and hydroxyl groups. chemicalbook.com |
| 3-(4-Chloro-3-methylphenyl)propanal | C10H11ClO | 182.64 | Chloro and methyl substituted phenyl group, propanal side chain. nih.gov |
Historical Context of Related Phenylpropanol Research in Organic Chemistry
The study of phenylpropanols and their derivatives has a rich history in organic chemistry, dating back to the early explorations of aromatic compounds and their reactions. boronmolecular.com Phenylpropanol itself is an organic compound found naturally in some plants and is used in the fragrance and food industries. nih.govresearchgate.netspecialchem.comatamanchemicals.com
Historically, research into phenylpropanol derivatives has been driven by their diverse applications. In the early 20th century, the focus was largely on the synthesis and characterization of these compounds. As synthetic methodologies advanced, so did the ability to create a wide array of substituted phenylpropanols, each with potentially unique properties.
A significant area of research has been the pharmacological activity of phenylpropanol derivatives. For instance, certain derivatives have been investigated for their potential as antidepressant agents. nih.gov The synthesis of novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives and their evaluation for antidepressant-like effects is a testament to the ongoing interest in this class of compounds. nih.gov
The development of asymmetric synthesis techniques has also been a crucial aspect of phenylpropanol research, particularly for compounds with chiral centers. The ability to selectively produce one enantiomer of a chiral alcohol is often critical for its biological activity. Research into the asymmetric synthesis of compounds like (S)-3-chloro-1-phenyl-1-propanol highlights the importance of stereochemistry in this field. ciac.jl.cn
Contemporary Research Significance of this compound
While specific research on this compound is not extensively documented in publicly available literature, its significance can be inferred from the broader context of related compounds and their applications. The contemporary relevance of this molecule likely lies in its potential as a building block in organic synthesis and as a scaffold for the development of new bioactive molecules.
The presence of the chloro and methyl groups on the phenyl ring provides handles for further chemical modification, allowing for the synthesis of a library of related compounds. The propanol side chain can also be functionalized, for example, through oxidation to the corresponding aldehyde or carboxylic acid, or by esterification of the hydroxyl group.
Given the known biological activities of other halogenated aromatic compounds and phenylpropanol derivatives, it is plausible that this compound could serve as a precursor or intermediate in the synthesis of new pharmaceutical agents. The chlorine atom, in particular, is a common feature in many approved drugs, where it can enhance binding to target proteins and improve pharmacokinetic properties. nih.gov
The following table presents some known applications of related compounds, suggesting potential areas of interest for this compound.
| Related Compound | Application/Research Area |
| 3-chloro-1-(4-methylphenyl)propan-1-one | Reagent in the synthesis of derivatives for treating Chagas disease. pharmaffiliates.comcymitquimica.com |
| 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives | Investigated for antidepressant-like activities. nih.gov |
| Chloro-containing molecules | Widely used in pharmaceuticals for various therapeutic areas. nih.gov |
Unaddressed Research Questions and Emerging Avenues for this compound Studies
The limited specific research on this compound presents several unaddressed questions and opens up new avenues for investigation. A primary area for future research would be the development and optimization of synthetic routes to this compound. While general methods for the synthesis of halogenated aromatic alcohols exist, a detailed study of the synthesis of this specific isomer would be valuable. chemicalbook.comacs.orggoogle.com
A thorough characterization of the physicochemical properties of this compound is also needed. This would include detailed spectroscopic analysis (NMR, IR, MS) and determination of properties such as melting point, boiling point, and solubility.
The exploration of the biological activity of this compound and its derivatives is a significant emerging avenue. Screening for activity in various therapeutic areas, such as oncology, infectious diseases, and neuroscience, could reveal novel applications. The structural similarity to compounds with known antidepressant effects suggests this could be a particularly fruitful area of investigation. nih.gov
Furthermore, the potential of this compound as a synthon in the preparation of more complex molecules is an area ripe for exploration. Its utility in the synthesis of novel polymers, ligands for catalysis, or other functional materials has yet to be determined.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO/c1-8-4-5-9(3-2-6-12)7-10(8)11/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
GTYBECMXFPLFHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCCO)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 3 Chloro 4 Methylphenyl 1 Propanol
Chemo- and Regioselective Synthesis of the Propanol (B110389) Moiety
The formation of the 1-propanol (B7761284) functional group attached to the aromatic ring is a critical step in the synthesis of 3-(3-chloro-4-methylphenyl)-1-propanol. This requires methodologies that selectively target the desired functional group transformation without affecting other reactive sites in the molecule.
Reduction Strategies for Precursor Carbonyl Compounds
A common and effective method for the synthesis of 1-propanols is the reduction of corresponding carbonyl compounds, such as aldehydes or carboxylic acids. The choice of reducing agent is critical to ensure chemoselectivity, particularly when other reducible functional groups are present.
For the reduction of a precursor like 3-(3-chloro-4-methylphenyl)propionaldehyde, sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent. masterorganicchemistry.comyoutube.com It readily reduces aldehydes to primary alcohols, while typically not affecting other functional groups like esters or amides under standard conditions. masterorganicchemistry.com The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.
Alternatively, if starting from 3-(3-chloro-4-methylphenyl)propanoic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH4) is highly effective for the reduction of carboxylic acids to primary alcohols. docbrown.infobyjus.commasterorganicchemistry.comchemguide.co.ukambeed.com This reaction must be conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH4 with protic solvents. byjus.comchemguide.co.uk
Catalytic hydrogenation is another viable strategy. For instance, the selective hydrogenation of the carbonyl group in an unsaturated precursor like 3-(3-chloro-4-methylphenyl)propenal can yield the desired saturated alcohol. This often involves the use of specific catalysts and reaction conditions to favor the reduction of the aldehyde over the carbon-carbon double bond. google.com
Table 1: Comparison of Reduction Strategies for Carbonyl Precursors
| Precursor Compound | Reducing Agent | Solvent | Key Considerations |
| 3-(3-Chloro-4-methylphenyl)propionaldehyde | Sodium Borohydride (NaBH4) | Methanol, Ethanol | Mild conditions, high chemoselectivity for the aldehyde. masterorganicchemistry.com |
| 3-(3-Chloro-4-methylphenyl)propanoic Acid | Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Powerful reducing agent, requires anhydrous conditions. byjus.comchemguide.co.uk |
| 3-(3-Chloro-4-methylphenyl)propenal | Catalytic Hydrogenation (e.g., Pd/C) | Various | Requires careful selection of catalyst and conditions for selectivity. google.com |
Grignard or Organolithium Additions to Appropriately Substituted Aldehydes
The formation of the carbon-carbon bond between the aromatic ring and the propanol side chain can be achieved through the reaction of an organometallic reagent with an appropriate electrophile. A key strategy involves the reaction of a Grignard reagent with ethylene (B1197577) oxide. vedantu.compearson.comlibretexts.orgdoubtnut.com
In this approach, a Grignard reagent, such as 3-chloro-4-methylphenylmagnesium bromide, is first prepared by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent. This organometallic compound then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring in a nucleophilic substitution reaction. Subsequent acidic workup cleaves the resulting magnesium alkoxide to yield this compound. This method is particularly useful as it extends the carbon chain by two atoms in a single step. libretexts.org
Construction of the 3-Chloro-4-methylphenyl Aromatic System
The synthesis of the specifically substituted aromatic core is a foundational aspect of producing this compound. This can be achieved through various aromatic substitution reactions or by constructing the entire aryl-propanol scaffold using modern cross-coupling techniques.
Halogenation and Alkylation Approaches on Substituted Benzenes
The 3-chloro-4-methylphenyl moiety can be constructed through electrophilic aromatic substitution reactions on simpler aromatic precursors. For instance, the synthesis of a key intermediate like 3-chloro-4-methylbenzaldehyde (B1590390) can be a starting point. uni.lusigmaaldrich.comchemicalbook.com
One potential route is the Friedel-Crafts acylation of 3-chlorotoluene (B144806). masterorganicchemistry.comorganic-chemistry.orgyoutube.comkhanacademy.org This reaction introduces an acyl group onto the aromatic ring, which can then be further manipulated. The directing effects of the chloro and methyl groups on 3-chlorotoluene would need to be carefully considered to achieve the desired regioselectivity.
Another powerful method for introducing a formyl group is the Vilsmeier-Haack reaction. nrochemistry.comwikipedia.orgscirp.orgijpcbs.comjk-sci.com This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic compounds. nrochemistry.comwikipedia.orgjk-sci.com The regioselectivity of this reaction would also be influenced by the existing substituents on the benzene (B151609) ring.
Cross-Coupling Reactions for Aryl-Propanol Scaffold Assembly
Modern palladium-catalyzed cross-coupling reactions offer a versatile and efficient means of constructing the C-C bond between the aromatic ring and the propanol side chain.
The Heck reaction, for instance, can be employed to couple an aryl halide with an alkene. organic-chemistry.orgresearchgate.netnih.govrsc.org A plausible route would involve the reaction of a di-substituted aryl halide, such as 1-bromo-3-chloro-4-methylbenzene, with allyl alcohol in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.org This reaction can lead to the formation of an unsaturated alcohol, which can then be reduced to the target compound.
The Suzuki-Miyaura coupling provides another powerful tool for C-C bond formation. organic-synthesis.comlibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net This reaction involves the coupling of an organoboron compound, such as 3-chloro-4-methylphenylboronic acid, with a vinyl halide or triflate derivative of a protected propanol. The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgorganic-chemistry.org The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it an attractive option for complex molecule synthesis.
Table 2: Overview of Cross-Coupling Strategies
| Reaction | Aryl Component | Propanol Precursor | Catalyst System |
| Heck Reaction | 1-Bromo-3-chloro-4-methylbenzene | Allyl Alcohol | Palladium catalyst (e.g., Pd(OAc)2) and a base. researchgate.net |
| Suzuki-Miyaura Coupling | 3-Chloro-4-methylphenylboronic Acid | 3-Bromoprop-1-ene (followed by hydrolysis) | Palladium catalyst (e.g., Pd(PPh3)4) and a base. organic-synthesis.comlibretexts.org |
Stereoselective Synthesis and Chiral Resolution of this compound
For applications where a specific enantiomer of this compound is required, stereoselective synthesis or chiral resolution methods are employed.
Asymmetric synthesis aims to directly produce a single enantiomer. A relevant example is the catalytic asymmetric hydrogenation of a prochiral ketone precursor, such as 3-chloro-1-(3-chloro-4-methylphenyl)propan-1-one. A study on the asymmetric hydrogenation of β-chloro-propiophenone to (S)-3-chloro-phenyl-1-propanol using supported iron-based chiral catalysts demonstrated high yields and enantiomeric excess. ccsenet.org A similar strategy could be adapted for the synthesis of a specific enantiomer of this compound.
Chiral resolution, on the other hand, involves the separation of a racemic mixture of the alcohol. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid or its derivatives. wikipedia.orgnih.govnih.govquora.comresearchgate.net The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.
Table 3: Approaches for Obtaining Enantiomerically Pure Product
| Method | Description | Key Reagents/Techniques |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer from a prochiral precursor. | Chiral catalysts (e.g., supported iron-based catalysts), asymmetric hydrogenation. ccsenet.org |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Chiral resolving agents (e.g., tartaric acid), formation and separation of diastereomeric salts. wikipedia.orgnih.gov |
Asymmetric Catalysis in Propanol Synthesis
Asymmetric catalysis offers a direct route to enantiomerically enriched propanols by converting a prochiral precursor into a chiral product using a chiral catalyst. The most common approach for synthesizing chiral 3-aryl-1-propanols is the asymmetric hydrogenation of the corresponding β-aryl-α,β-unsaturated ketone or, more directly, the corresponding β-chloropropiophenone.
Research into analogous structures, such as the asymmetric hydrogenation of β-chloropropiophenone to (S)-3-chloro-1-phenyl-1-propanol, provides a blueprint for the synthesis of this compound. ccsenet.orgccsenet.org In these reactions, a prochiral ketone is reduced to a chiral alcohol in the presence of a metal complex containing a chiral ligand. Supported iron-based chiral catalysts have been effectively applied in these hydrogenations. ccsenet.orgccsenet.org The reaction conditions, including temperature, hydrogen pressure, and the presence of additives, are meticulously optimized to maximize both the chemical yield and the enantiomeric excess (e.e.) of the desired product. ccsenet.org Studies have shown that lower temperatures can increase enantioselectivity, although they may also slow the reaction rate. ccsenet.org Conversely, increasing hydrogen pressure generally enhances the conversion rate. ccsenet.org
Key findings from studies on related propiophenones indicate that high yields and enantioselectivities are achievable. For instance, using a supported iron-based chiral catalyst derived from BINAP and DPEN ligands, yields of up to 99% with an e.e. value of 90% have been reported under optimized conditions. ccsenet.orgccsenet.orgresearchgate.net Ruthenium-arylphosphine catalysts are also noted for their effectiveness in the hydrogenation of functionalized ketones to produce enantiomerically pure alcohols. sctunisie.org
Table 1: Asymmetric Hydrogenation of β-Chloropropiophenone Analogs This table summarizes representative findings for the synthesis of chiral 3-chloro-1-phenyl-propanol, a structurally related compound, indicating plausible catalyst systems and outcomes for the target compound.
| Catalyst System | Precursor | Optimal Conditions | Yield | Enantiomeric Excess (e.e.) | Source(s) |
| Fe(S-BINAP)₂(S,S-DPENDS)/γ-Al₂O₃ | β-Chloropropiophenone | 60°C, 1.2 MPa H₂, 2x10⁻² mol/L KOH | 99% | 90% | ccsenet.orgccsenet.org |
| Ruthenium-arylphosphine complexes | Functionalized Ketones | N/A | High | ~99% | sctunisie.org |
| Chiral Boron Oxazolidine / BH₃·MeS | β-Chloropropiophenone | N/A | 89% | 94.6% | ccsenet.org |
Enzymatic Resolution Techniques for Enantiomers
Enzymatic resolution is a powerful biocatalytic method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For this compound, this typically involves either the enantioselective acylation of the alcohol or the enantioselective hydrolysis of its corresponding ester derivative. researchgate.netgoogle.com
Lipases from various microbial sources, such as Pseudomonas fluorescens and Candida rugosa, have demonstrated high efficacy in resolving racemic 3-chloro-1-arylpropan-1-ols. researchgate.net In a typical kinetic resolution process, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the S-enantiomer as an unreacted alcohol. By carefully controlling the reaction conversion to approximately 50%, both the remaining alcohol and the newly formed ester can be isolated with very high enantiomeric purity. nih.gov
This method is highly valued for its mild reaction conditions, environmental compatibility, and exceptional selectivity, often yielding products with enantiomeric excesses greater than 99%. researchgate.netnih.gov The choice of enzyme, solvent, and acyl donor are critical parameters that are optimized to achieve the best results. almacgroup.comnih.gov
Table 2: Lipase-Catalyzed Kinetic Resolution of 3-Chloro-1-arylpropan-1-ol Analogs This table illustrates the effectiveness of enzymatic resolution on structurally similar compounds, highlighting the high enantiomeric purity achievable.
| Enzyme Source | Reaction Type | Products | Enantiomeric Excess (e.e.) | Yield | Source(s) |
| Pseudomonas fluorescens (LAK) | Enantioselective acylation | (R)-1-aryl-3-chloropropyl acetates | 99% | N/A | researchgate.net |
| Candida rugosa (CRL) | Enantioselective hydrolysis of esters | (R)-1-aryl-3-chloropropan-1-ols | 97-99% | 18-24% | researchgate.net |
| Candida antarctica Lipase B (CAL-B) | Transesterification with vinyl acetate | (R)-acetylated product & (S)-alcohol | >99% | ~50% (for each) | nih.gov |
Chromatographic Separation of Stereoisomers
Chromatographic separation, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is an indispensable analytical and preparative tool for separating enantiomers. jiangnan.edu.cn This method relies on the differential interactions between the enantiomers of the analyte and the chiral environment of the CSP, leading to different retention times and thus, separation. sigmaaldrich.com
For compounds structurally related to this compound, polysaccharide-based CSPs are particularly effective. jiangnan.edu.cnnih.gov Specifically, cellulose (B213188) derivatives that have been functionalized with carbamate (B1207046) groups are widely used. A highly relevant CSP for this specific compound is cellulose tris(3-chloro-4-methylphenylcarbamate). hplc.eunih.govphenomenex.comresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com
The choice of mobile phase is crucial for achieving optimal separation. Enantioseparation can be performed in normal-phase mode (e.g., using mixtures of hexane (B92381) and isopropanol), polar organic mode, or reversed-phase mode. nih.govnih.gov The ability to use different solvent systems provides flexibility for optimizing selectivity and resolution. sigmaaldrich.com This technique is not only used for analytical determination of enantiomeric purity but can also be scaled up for the preparative isolation of pure enantiomers. sctunisie.orgnih.gov
Table 3: Chiral HPLC Separation Methodologies This table details common chiral stationary phases and mobile phases used for the separation of aromatic chiral compounds, including those with direct structural relevance to this compound.
| Chiral Stationary Phase (CSP) | CSP Type | Typical Mobile Phase | Application | Source(s) |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Coated Polysaccharide | Polar Organic Solvents | Nano-LC and CEC enantioseparations | nih.govresearchgate.net |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Coated Polysaccharide | Hydrocarbon-alcohol mixtures | HPLC separation of chiral sulfoxides | nih.gov |
| Chiralcel OD / OD-H (Amylose derivative) | Coated Polysaccharide | Hexane/Isopropanol | Determination of enantiomeric purity | sctunisie.orgnih.gov |
Chemical Reactivity and Derivatization of 3 3 Chloro 4 Methylphenyl 1 Propanol
Transformations at the Primary Alcohol Functional Group
The primary alcohol moiety of 3-(3-Chloro-4-methylphenyl)-1-propanol is a focal point for a range of chemical modifications, allowing for its conversion into various other functional groups.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol in this compound can be selectively controlled to yield either the corresponding aldehyde, 3-(3-chloro-4-methylphenyl)propanal, or the carboxylic acid, 3-(3-chloro-4-methylphenyl)propanoic acid. The choice of oxidizing agent and reaction conditions determines the final product.
For the partial oxidation to the aldehyde, milder reagents are required to prevent overoxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (DCM).
| Oxidizing Agent | Product | Typical Conditions |
| Pyridinium Chlorochromate (PCC) | 3-(3-chloro-4-methylphenyl)propanal | CH₂Cl₂, room temperature |
| Dess-Martin Periodinane (DMP) | 3-(3-chloro-4-methylphenyl)propanal | CH₂Cl₂, room temperature |
Stronger oxidizing agents are necessary to convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and sulfuric acid, are effective for this purpose.
| Oxidizing Agent | Product | Typical Conditions |
| Potassium Permanganate (KMnO₄) | 3-(3-chloro-4-methylphenyl)propanoic acid | Basic solution, heat |
| Chromic Acid (H₂CrO₄) | 3-(3-chloro-4-methylphenyl)propanoic acid | Acetone, H₂SO₄, 0 °C to room temperature |
Esterification, Etherification, and Amine Coupling Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This reaction is typically catalyzed by an acid (e.g., H₂SO₄) or a coupling agent like dicyclohexylcarbodiimide (DCC).
Etherification can be achieved through the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Furthermore, the alcohol can be converted into an amine through a two-step process. First, the hydroxyl group is transformed into a good leaving group, such as a tosylate. Subsequently, the tosylate is displaced by an amine in a nucleophilic substitution reaction.
| Reaction | Reagents | Product |
| Esterification | R'COOH, H⁺ or DCC | 3-(3-chloro-4-methylphenyl)propyl ester |
| Etherification | 1. NaH; 2. R'X | 3-(3-chloro-4-methylphenyl)propyl ether |
| Amine Coupling | 1. TsCl, pyridine (B92270); 2. R'₂NH | N,N-disubstituted-3-(3-chloro-4-methylphenyl)propan-1-amine |
Nucleophilic Substitution Reactions of Activated Hydroxyl Groups
The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.
| Nucleophile | Product |
| Halide (e.g., Br⁻, I⁻) | 1-Halo-3-(3-chloro-4-methylphenyl)propane |
| Cyanide (CN⁻) | 4-(3-chloro-4-methylphenyl)butanenitrile |
| Azide (N₃⁻) | 1-Azido-3-(3-chloro-4-methylphenyl)propane |
| Thiolate (RS⁻) | 3-(3-chloro-4-methylphenyl)propyl sulfide |
Aromatic Functionalization of the Chloromethylphenyl Ring
The 3-chloro-4-methylphenyl ring of the molecule is amenable to further functionalization through various aromatic substitution and coupling reactions.
Electrophilic Aromatic Substitution: Regioselectivity and Kinetics
The directing effects of the existing substituents on the aromatic ring, the chloro and methyl groups, govern the regioselectivity of electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. The chloro group, while deactivating due to its inductive effect, is also ortho-, para-directing because of the electron-donating resonance effect of its lone pairs.
The positions on the aromatic ring are numbered relative to the propyl chain. The chloro group is at position 3 and the methyl group at position 4. The available positions for substitution are 2, 5, and 6. The directing effects of the existing substituents will influence the position of the incoming electrophile. The activating methyl group strongly directs to its ortho positions (3 and 5), while the deactivating chloro group directs to its ortho (2 and 4) and para (6) positions. The steric hindrance from the propyl group at position 1 will also play a role. Therefore, electrophilic substitution is most likely to occur at position 5, which is ortho to the activating methyl group and meta to the deactivating chloro group, and position 2, which is ortho to the chloro group. The relative yields of the different isomers will depend on the specific electrophile and reaction conditions.
| Reaction | Electrophile | Expected Major Product(s) |
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 3-(3-Chloro-4-methyl-5-nitrophenyl)-1-propanol and 3-(2-Nitro-3-chloro-4-methylphenyl)-1-propanol |
| Halogenation | Br⁺ (from Br₂/FeBr₃) | 3-(5-Bromo-3-chloro-4-methylphenyl)-1-propanol and 3-(2-Bromo-3-chloro-4-methylphenyl)-1-propanol |
| Friedel-Crafts Acylation | RCO⁺ (from RCOCl/AlCl₃) | 3-(5-Acyl-3-chloro-4-methylphenyl)-1-propanol and 3-(2-Acyl-3-chloro-4-methylphenyl)-1-propanol |
Metal-Catalyzed Coupling Reactions on the Halogenated Aromatic Moiety
The chlorine atom on the aromatic ring provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, replacing the chlorine atom with an aryl, heteroaryl, or vinyl group.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This is a versatile method for the synthesis of arylamines. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | R'-B(OH)₂ | Pd catalyst, base | 3-(3-R'-4-methylphenyl)-1-propanol |
| Buchwald-Hartwig | R'₂NH | Pd catalyst, ligand, base | 3-(3-(R'₂N)-4-methylphenyl)-1-propanol |
| Sonogashira | R'-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 3-(3-(R'-C≡C)-4-methylphenyl)-1-propanol |
Role of 3 3 Chloro 4 Methylphenyl 1 Propanol As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
3-(3-Chloro-4-methylphenyl)-1-propanol serves as a versatile building block in organic synthesis due to the presence of a hydroxyl group and a substituted aromatic ring. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules. The chloro and methyl substituents on the phenyl ring can influence the reactivity and properties of the final products.
Construction of Pharmacologically Relevant Scaffolds
While direct evidence for the use of this compound in the synthesis of specific, named pharmacologically relevant scaffolds is not extensively documented in publicly available literature, its structural motifs are present in molecules of medicinal interest. The chloro- and methyl-substituted phenylpropanol structure is a common feature in various biologically active compounds. For instance, related phenylpropanolamine derivatives are known to possess a range of pharmacological activities. The primary alcohol functional group in this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing a handle for the construction of diverse molecular architectures. These transformations can lead to the formation of heterocyclic systems or the introduction of pharmacophores necessary for biological activity.
Building Block for Agrochemical or Specialty Chemical Intermediates
The structural features of this compound make it a potential intermediate in the synthesis of agrochemicals and specialty chemicals. Halogenated aromatic compounds are frequently utilized in the design of pesticides and herbicides due to their enhanced biological activity and metabolic stability. The propanol (B110389) side chain can be modified to introduce functionalities that modulate the compound's physical and chemical properties, such as solubility, volatility, and environmental persistence. Although specific examples of agrochemicals or specialty chemicals derived directly from this compound are not readily found in the surveyed literature, the general utility of such substituted phenylpropanols as synthetic intermediates is well-established in the field of industrial chemistry.
Applications in Materials Chemistry Research
The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a modifiable aromatic ring, suggests its potential utility in materials chemistry.
Monomer for Functional Polymer Synthesis
The hydroxyl group of this compound allows it to act as a monomer in the synthesis of functional polymers, such as polyesters and polyethers. The substituted phenyl ring can impart specific properties to the resulting polymer, including thermal stability, flame retardancy (due to the chlorine atom), and altered solubility. While specific polymers synthesized from this exact monomer are not prominent in the literature, the general principle of using substituted aromatic alcohols as monomers is a common strategy in polymer chemistry to tailor material properties. For example, the incorporation of halogenated aromatic moieties can enhance the performance of polymers in specialized applications.
Ligand Design for Metal Complexation Studies
The this compound molecule can be chemically modified to serve as a ligand for metal complexation. The hydroxyl group can be derivatized to introduce coordinating atoms like nitrogen, sulfur, or phosphorus. The aromatic ring can also be functionalized to create multidentate ligands capable of forming stable complexes with various metal ions. The electronic properties of the ligand, and consequently the properties of the metal complex, can be fine-tuned by the chloro and methyl substituents on the phenyl ring. These complexes could have potential applications in catalysis, sensing, or as imaging agents. However, specific research detailing the use of ligands derived from this compound in metal complexation studies is not widely reported.
Computational and Theoretical Investigations of 3 3 Chloro 4 Methylphenyl 1 Propanol
Quantum Chemical Characterization of Electronic Structure and Energetics
Detailed quantum chemical calculations are required to elucidate the electronic properties and energetic profile of 3-(3-Chloro-4-methylphenyl)-1-propanol . Such studies would typically employ methods like DFT to determine the molecule's optimized geometry and electronic ground state.
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For This compound , these values have not been computationally determined and reported in the scientific literature. Such an analysis would provide insights into the regions of the molecule that are most likely to act as electron donors or acceptors in chemical reactions.
| Parameter | Value |
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
| HOMO-LUMO Gap | Not Available |
This table remains unpopulated due to the absence of specific computational data for this compound.
The flexibility of the propanol (B110389) side chain in This compound suggests the existence of multiple conformers. A thorough conformational analysis would involve mapping the potential energy surface by rotating the key dihedral angles to identify stable, low-energy conformations and the energy barriers between them. This information is critical for understanding the molecule's three-dimensional structure and how its shape influences its interactions. As of now, no such analysis has been published.
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions, identifying transition states, and calculating activation energies. For This compound , this could involve modeling its oxidation, dehydration, or other characteristic reactions of alcohols and substituted aromatic compounds. However, no theoretical predictions of reaction mechanisms involving this specific compound are currently available in the literature.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations could provide a detailed picture of the behavior of This compound over time, including its interactions with other molecules.
The conformation and dynamics of This compound would be significantly influenced by its solvent environment. MD simulations in various solvents could reveal how intermolecular forces, such as hydrogen bonding with the hydroxyl group, affect the molecule's preferred shape and flexibility. This area of research remains unexplored for this compound.
Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein or enzyme. Such studies are fundamental in drug discovery and design. To date, no docking studies involving This compound and any biological macromolecules have been reported, leaving its potential biological interactions computationally uncharacterized.
| Target Macromolecule | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Not Available | Not Available | Not Available |
This table of docking results is for illustrative purposes; no such data currently exists for this compound.
Quantitative Structure-Property Relationship (QSPR) Studies for this compound Derivatives
Quantitative Structure-Property Relationship (QSPR) represents a computational and theoretical approach to deduce correlations between the structural features of molecules and their physicochemical properties. nih.gov These studies are instrumental in predicting the properties of novel compounds, thereby refining synthetic objectives and minimizing extensive laboratory experimentation. researchgate.net For derivatives of this compound, QSPR models can be developed to forecast a range of properties, including but not limited to boiling point, water solubility, and partitioning coefficients.
The fundamental methodology of a QSPR study involves several key stages: the careful selection of a dataset of compounds, the generation of molecular descriptors that numerically represent the chemical structure, the development of a mathematical model that links these descriptors to a specific property, and rigorous validation of that model. researchgate.net
Hypothetical QSPR Study on the Boiling Point of this compound Derivatives
To illustrate the application of QSPR for derivatives of this compound, a hypothetical study focused on predicting the boiling point is presented below. This involves creating a dataset of hypothetical derivatives and employing multiple linear regression (MLR) to establish a predictive model.
Dataset of Derivatives:
A hypothetical series of derivatives of this compound could be conceptualized by introducing various substituents at different positions on the phenyl ring. The selection of these substituents is designed to modulate key structural and electronic features of the molecule.
Molecular Descriptors:
For each of the hypothetical derivatives, a range of molecular descriptors would be calculated. These descriptors can be categorized as follows:
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, encoding information about the size, shape, and branching of the molecular structure.
Electronic Descriptors: These descriptors quantify the electronic aspects of the molecule, such as charge distribution and polarizability.
Quantum Mechanical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic structure and energy levels within the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
Hypothetical Data for QSPR Modeling:
The following interactive table presents a hypothetical dataset for a QSPR study on the boiling point of this compound derivatives. The table includes the hypothetical derivatives, their corresponding hypothetical boiling points, and a selection of calculated molecular descriptors.
Table 1: Hypothetical Dataset for QSPR Study of this compound Derivatives
| Compound | Derivative | Hypothetical Boiling Point (°C) | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| 1 | This compound | 285 | 198.68 | 2.8 | 20.23 |
| 2 | 3-(3,5-Dichloro-4-methylphenyl)-1-propanol | 305 | 233.12 | 3.5 | 20.23 |
| 3 | 3-(3-Chloro-4-ethylphenyl)-1-propanol | 295 | 212.71 | 3.2 | 20.23 |
| 4 | 3-(3-Chloro-4-methoxyphenyl)-1-propanol | 300 | 214.68 | 2.5 | 29.46 |
| 5 | 3-(3-Chloro-4-nitrophenyl)-1-propanol | 320 | 229.65 | 2.6 | 66.05 |
| 6 | 3-(4-Methylphenyl)-1-propanol | 260 | 164.23 | 2.1 | 20.23 |
| 7 | 3-(3-Fluor-4-methylphenyl)-1-propanol | 270 | 182.23 | 2.5 | 20.23 |
Model Development and Validation:
Using the hypothetical data, a multiple linear regression (MLR) model could be generated to predict the boiling point. The general form of an MLR equation is:
Boiling Point = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where 'c' represents the regression coefficients and 'D' represents the molecular descriptors.
A hypothetical QSPR model for the boiling point of these derivatives might look like the following equation:
Boiling Point = 150.7 + 0.5 * (Molecular Weight) + 15.2 * (LogP) + 0.2 * (Polar Surface Area)
To ensure the statistical significance and predictive power of the model, it would be subjected to validation techniques such as leave-one-out cross-validation. nih.gov
Advanced Analytical Methodologies for Research on 3 3 Chloro 4 Methylphenyl 1 Propanol
High-Resolution Chromatographic Separations
High-resolution chromatography is fundamental for the purification and analysis of 3-(3-Chloro-4-methylphenyl)-1-propanol, particularly for resolving its enantiomeric forms and identifying impurities in synthesis mixtures.
Development of Chiral Stationary Phases for Enantiomeric Analysis
The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment. eijppr.com This is typically achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). eijppr.com Polysaccharide-based CSPs are among the most successful and widely used for both analytical and preparative enantioseparations due to their broad applicability and high efficiency. eijppr.comchromservis.bgnih.gov
For compounds structurally related to this compound, cellulose (B213188) derivatives have proven particularly effective. A key CSP is Cellulose tris(3-chloro-4-methylphenylcarbamate) . nih.govwindows.netphenomenex.com This phase demonstrates unique chiral recognition capabilities, often providing alternative selectivity compared to more common phases like cellulose tris(3,5-dimethylphenylcarbamate). windows.netphenomenex.com The chiral recognition mechanism involves interactions such as hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the carbamate (B1207046) linkages on the helical polysaccharide backbone. eijppr.comchromatographyonline.com The specific substitution pattern on the phenylcarbamate moiety directly influences the enantioselectivity for a given analyte. nih.gov
The development process involves screening various CSPs under different chromatographic modes (normal phase, reversed phase, polar organic) to find the optimal conditions for baseline separation. windows.net
| Chiral Stationary Phase (CSP) | Selector Type | Primary Interactions | Common Applications |
|---|---|---|---|
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Polysaccharide Derivative | Hydrogen bonding, π-π stacking, steric inclusion | Separation of a wide range of racemates, including pharmaceuticals and their intermediates. nih.govwindows.net |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide Derivative | Hydrogen bonding, π-π stacking, steric inclusion | One of the most widely used CSPs with broad enantiorecognition capabilities. nih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide Derivative | Similar to cellulose derivatives but with different helical structure, offering complementary selectivity. | Effective for many of the same compound classes as cellulose CSPs, sometimes providing better resolution. nih.gov |
LC-MS and GC-MS Method Optimization for Complex Reaction Mixtures
Following a chemical synthesis, the reaction mixture can contain the target compound, starting materials, by-products, and intermediates. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for separating and identifying these components. uoguelph.cauoguelph.ca
LC-MS Optimization: LC-MS is suitable for non-volatile compounds. uoguelph.ca Method optimization for analyzing mixtures containing this compound involves several key parameters:
Sample Preparation: A crucial first step is sample cleanup to remove matrix interferences. This can involve liquid-liquid extraction (e.g., with n-hexane and acetonitrile) followed by solid-phase extraction (SPE) using a C18 cartridge to purify the extract before analysis. eurl-pesticides.eu
Column Selection: A reversed-phase C18 column is commonly used for separating compounds of moderate polarity.
Mobile Phase: A gradient elution using acetonitrile (B52724) and water is typical, allowing for the separation of compounds with a range of polarities.
MS Detector: Electrospray ionization (ESI) is a common ionization source for this type of molecule, followed by detection with a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity. researchgate.net
GC-MS Optimization: GC-MS is ideal for volatile and thermally stable compounds like this compound. uoguelph.ca Optimization focuses on:
Column Selection: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) is generally effective. Inert flow path components are vital to prevent analyte degradation and ensure accurate trace-level analysis. hpst.cz
Temperature Program: A programmed temperature ramp is used to elute components in order of their boiling points and ensure good peak shape.
Ionization: Electron Ionization (EI) is the standard for GC-MS, as it produces reproducible fragmentation patterns that can be matched against spectral libraries for compound identification. uoguelph.ca
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. chromatographyonline.comtwistingmemoirs.com It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net
Advantages of SFC for Chiral Analysis:
Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations without a significant loss of efficiency, often reducing analysis times compared to LC. chromatographyonline.comtwistingmemoirs.com
Reduced Solvent Consumption: Replacing organic solvents like hexane (B92381) with CO2 aligns with green chemistry principles and reduces costs. twistingmemoirs.com
Unique Selectivity: SFC can offer different or enhanced chiral selectivity compared to LC, making it a valuable tool in method development. chromatographyonline.com
In practice, SFC is often used with the same polysaccharide-based CSPs employed in HPLC, such as Cellulose tris(3-chloro-4-methylphenylcarbamate). chromservis.bgwindows.net The mobile phase typically consists of supercritical CO2 modified with a small amount of an alcohol (e.g., methanol (B129727), ethanol (B145695), or isopropanol) to modulate analyte retention and improve peak shape. researchgate.netwindows.net
Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and understanding reaction mechanisms.
Multi-Nuclear NMR Spectroscopy for Fine Structural Details
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structure determination of organic molecules. carlroth.commdpi.com It provides detailed information about the electronic environment of individual atoms. carlroth.com
¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the propyl chain (—CH₂—CH₂—), the terminal methylene group attached to the hydroxyl (—CH₂OH), and the methyl group on the ring. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling, confirm the connectivity between adjacent protons.
¹³C NMR: A ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. mdpi.com A broadband proton-decoupled spectrum for this compound would show distinct singlets for each unique carbon, including the aromatic carbons, the three carbons of the propyl chain, and the methyl carbon.
2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) can be used to establish ¹H-¹H correlations, definitively confirming which protons are coupled to each other and thus validating the propyl chain structure. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of all proton and carbon signals. encyclopedia.pub
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Aromatic CH | Ring | ~7.0-7.3 | ~127-135 |
| Aromatic C-Cl | Ring | - | ~130-134 |
| Aromatic C-CH₃ | Ring | - | ~135-140 |
| -CH₂- (Benzylic) | Propyl Chain C1' | ~2.7 | ~30-35 |
| -CH₂- | Propyl Chain C2' | ~1.9 | ~30-35 |
| -CH₂OH | Propyl Chain C3' | ~3.7 | ~60-65 |
| -CH₃ | Methyl Group | ~2.3 | ~19-22 |
| -OH | Hydroxyl | Variable | - |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). chemrxiv.org This precision allows for the determination of the elemental formula of the parent ion, serving as a powerful confirmation of the compound's identity. For this compound (C₁₀H₁₃ClO), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental compositions.
Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument provide detailed structural information through fragmentation analysis. The parent ion is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include:
Loss of a water molecule (H₂O) from the alcohol functional group.
Cleavage of the propyl chain, leading to the formation of a stable benzylic carbocation.
Fragmentation of the aromatic ring structure.
Analyzing these high-resolution fragments allows for the confident confirmation of the compound's structure by piecing together its constituent parts. csic.es
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Conformation and Electronic Transitions
Vibrational and electronic spectroscopy are fundamental tools for characterizing the structure and electronic nature of this compound. These techniques allow for the non-destructive analysis of the compound, providing insights into its functional groups, molecular conformation, and electronic transitions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While no specific spectra for this compound are publicly available, a detailed analysis can be inferred from its structural components: the 1,2,4-trisubstituted benzene (B151609) ring, the propyl chain, and the terminal hydroxyl group. Key vibrational modes can be predicted by examining analogs such as 3-phenyl-1-propanol, chlorotoluenes, and other substituted phenols.
The IR spectrum is expected to be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, likely showing evidence of hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic propyl chain would appear in the 2850-3100 cm⁻¹ range. The aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the C-H out-of-plane bending bands between 700 and 900 cm⁻¹. The C-O stretching vibration of the primary alcohol should be visible around 1050 cm⁻¹. The C-Cl stretching vibration is anticipated in the lower frequency region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy, which relies on changes in polarizability, is particularly useful for observing the vibrations of the carbon skeleton and non-polar bonds. The aromatic ring stretching modes around 1600 cm⁻¹ are expected to be strong in the Raman spectrum. The C-Cl and C-C skeletal vibrations will also give rise to distinct Raman signals.
Table 1: Predicted Key IR and Raman Vibrational Bands for this compound Based on Analogous Compounds
| Functional Group/Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Notes |
| O-H Stretch (Alcohol) | 3200-3600 (Broad, Strong) | Weak | Indicates hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 (Medium) | Strong | |
| Aliphatic C-H Stretch | 2850-2960 (Medium-Strong) | Medium-Strong | From the propanol (B110389) chain. |
| Aromatic C=C Stretch | 1450-1600 (Medium, Multiple Bands) | Strong | Characteristic of the benzene ring. |
| CH₂ Bend (Scissoring) | ~1465 (Medium) | Medium | From the propanol chain. |
| O-H Bend | 1350-1450 (Medium) | Weak | |
| C-O Stretch (Primary Alcohol) | 1000-1075 (Strong) | Medium | |
| Aromatic C-H Out-of-Plane Bend | 800-880 (Strong) | Weak | Dependent on the 1,2,4-trisubstitution pattern. |
| C-Cl Stretch | 600-800 (Medium-Strong) | Strong |
Electronic (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring. The electronic transitions are primarily π → π* in nature. The substitution on the benzene ring with a chloro group (an auxochrome with -I and +M effects) and a methyl group (an auxochrome with +I effect) will cause shifts in the absorption maxima compared to unsubstituted benzene.
Benzene exhibits two primary absorption bands: the E2-band around 204 nm and the B-band (benzenoid band) with fine structure around 255 nm. For this compound, it is expected that these bands will undergo a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The fine structure of the B-band is also likely to be obscured. The presence of the chloro and methyl groups on the benzene ring will influence the energy of the π molecular orbitals, leading to these spectral changes.
Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent
| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Notes |
| π → π* (Primary Band) | ~210-220 | High | Analogous to the E2-band of benzene, shifted by substituents. |
| π → π* (Secondary Band) | ~260-280 | Moderate | Analogous to the B-band of benzene, with loss of fine structure. |
In Situ Monitoring Techniques for Reaction Progress and Intermediate Detection
The synthesis of fine chemicals like this compound benefits greatly from in-situ monitoring techniques that provide real-time information about the reaction progress. This allows for precise control over reaction parameters, leading to improved yield, purity, and safety.
Online spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, are powerful tools for real-time reaction monitoring. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of reactants, intermediates, and products can be tracked over time without the need for sampling.
For a potential synthesis of this compound, such as the reduction of 3-(3-chloro-4-methylphenyl)propanoic acid or its corresponding ester, in-situ FTIR would be highly effective. The reaction could be monitored by observing the disappearance of the carbonyl (C=O) stretching band of the starting material (typically around 1700-1740 cm⁻¹) and the simultaneous appearance of the O-H and C-O stretching bands of the alcohol product. This allows for the precise determination of the reaction endpoint, preventing over- or under-reaction and the formation of byproducts. americanpharmaceuticalreview.com The real-time data can also be used to determine reaction kinetics. americanpharmaceuticalreview.com
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and control. researchgate.net When combined with Process Analytical Technology (PAT), which involves the use of in-line analytical tools to monitor and control manufacturing processes, a highly efficient and optimized synthesis can be achieved. mt.comlongdom.org
The synthesis of this compound could be adapted to a flow process. For instance, a packed-bed reactor containing a supported reducing agent could be used for the continuous reduction of the corresponding carboxylic acid or ester. A PAT tool, such as an in-line FTIR or Raman spectrometer, could be placed downstream of the reactor to continuously monitor the composition of the product stream. americanpharmaceuticalreview.com
This setup allows for real-time feedback control. If the analytical data indicates incomplete conversion, parameters such as temperature, flow rate, or reagent concentration can be automatically adjusted to bring the reaction back to the desired state. This approach ensures consistent product quality and minimizes waste. The integration of flow chemistry and PAT is a cornerstone of modern, efficient chemical manufacturing. americanpharmaceuticalreview.comresearchgate.net
Environmental and Biological Fate Studies of 3 3 Chloro 4 Methylphenyl 1 Propanol Non Clinical Contexts
In Vitro Biotransformation and Metabolism Pathways
The biotransformation of 3-(3-Chloro-4-methylphenyl)-1-propanol is anticipated to proceed through phase I and phase II metabolic reactions, typical for xenobiotic compounds. These processes aim to increase the water solubility of the compound, thereby facilitating its excretion from biological systems.
Identification of Metabolites in Cellular or Enzyme Systems
While no specific studies have identified the metabolites of this compound, based on its chemical structure, several predictable metabolites can be hypothesized. Phase I reactions are likely to involve oxidation of the propanol (B110389) side chain and hydroxylation of the aromatic ring. Subsequent phase II reactions would involve the conjugation of these metabolites with endogenous molecules.
Potential phase I metabolites could include the oxidation of the primary alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. Additionally, hydroxylation of the aromatic ring or the methyl group are plausible pathways. Phase II metabolism would likely involve the glucuronidation or sulfation of the alcohol and any newly formed hydroxyl groups.
| Metabolite Type | Potential Metabolites | Metabolic Pathway |
| Phase I | 3-(3-Chloro-4-methylphenyl)propionaldehyde | Oxidation |
| 3-(3-Chloro-4-methylphenyl)propionic acid | Oxidation | |
| 3-(3-Chloro-4-hydroxymethylphenyl)-1-propanol | Hydroxylation | |
| Hydroxylated aromatic ring derivatives | Hydroxylation | |
| Phase II | Glucuronide and sulfate (B86663) conjugates | Glucuronidation, Sulfation |
Enzyme Systems Involved in Biotransformation
The enzymatic processes responsible for the metabolism of this compound are presumed to be those typically involved in the biotransformation of foreign compounds. The initial oxidative steps are likely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Following phase I metabolism, the resulting metabolites are expected to undergo conjugation reactions facilitated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).
Environmental Degradation and Persistence Research
The environmental fate of this compound is dictated by its susceptibility to various degradation processes and its inherent persistence. As a chlorinated aromatic compound, it is expected to exhibit a degree of resistance to rapid degradation.
Photodegradation and Hydrolytic Stability under Environmental Conditions
Chlorinated aromatic compounds are known to be susceptible to photodegradation. It is anticipated that this compound can be degraded by ultraviolet (UV) radiation present in sunlight. This process may involve the cleavage of the carbon-chlorine bond, leading to the formation of other aromatic compounds and inorganic chloride. The hydrolytic stability of the compound is expected to be significant, with slow degradation in aqueous environments in the absence of light or microbial activity.
Theoretical Ecotoxicological Modeling
In the absence of empirical ecotoxicological data for this compound, theoretical models such as Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict its potential environmental toxicity. nih.govbohrium.com These models correlate the chemical structure of a compound with its biological activity.
Intellectual Property and Patent Landscape Analysis for 3 3 Chloro 4 Methylphenyl 1 Propanol Research
Patent Trends in Synthetic Routes to 3-(3-Chloro-4-methylphenyl)-1-propanol and its Analogues
A direct patent landscape for the synthesis of this compound is not densely populated, suggesting that the compound may be novel or situated in a niche area of research. However, an analysis of patents for structurally analogous compounds, such as other substituted phenylpropanols, reveals key trends in synthetic methodologies that are likely to be patented in this chemical space.
Key trends in the synthesis of analogous chiral alcohols often revolve around achieving high enantiomeric purity, which is critical for pharmaceutical applications. Patented methods for similar compounds frequently focus on asymmetric synthesis and resolution techniques. For instance, patents for the preparation of (R)-(+)-3-chloro-1-phenylpropan-1-ol describe methods of dynamic kinetic resolution using lipase (B570770) catalysts to achieve high yields and selectivity. This highlights a trend towards enzymatic and bio-catalytic processes, which are often favored for their mild reaction conditions and environmental friendliness.
Another significant area of patent activity for related compounds is the use of specific catalysts to improve reaction efficiency and reduce byproducts. For example, a patent for the synthesis of 3-chloro-1-propanol (B141029) discloses the use of benzenesulfonic acid as a catalyst to enhance the reaction of 1,3-propanediol (B51772) with hydrochloric acid, which improves yield and prevents over-chlorination. google.com Such process patents are valuable as they can protect more efficient and cost-effective manufacturing methods.
The table below summarizes common synthetic strategies for analogous compounds that are likely to be the subject of patent claims for this compound.
| Synthetic Strategy | Description | Potential Patent Focus | Representative Analogous Patents |
| Asymmetric Hydrogenation | The use of chiral catalysts (e.g., ruthenium-based) to stereoselectively reduce a corresponding ketone precursor. | Novel chiral ligands and catalyst systems that provide high enantioselectivity and turnover numbers. | CN104388516A google.com |
| Enzymatic Resolution | The use of enzymes, such as lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of the alcohol. | Novel enzyme sources, immobilization techniques, and dynamic kinetic resolution processes that allow for theoretical yields approaching 100%. | CN104388516A google.com |
| Catalytic Processes | The use of specific catalysts to improve the efficiency, yield, and safety of key synthetic steps. | Novel catalysts that are cheaper, more efficient, and recyclable, as well as process conditions that minimize waste. | CN110668918A google.com |
Analysis of Patents Claiming this compound as an Intermediate
A thorough search of the patent literature reveals a notable scarcity of patents that explicitly claim this compound as an intermediate in the synthesis of other compounds. This suggests several possibilities: the compound may be a relatively new building block with applications that are not yet widely patented, its use may be concentrated in early-stage research that has not yet reached the patenting phase, or it may be encompassed within broader Markush structure claims in patents for final products, making it difficult to identify through targeted searches.
The value of a compound as a patentable intermediate is often linked to its utility in the synthesis of high-value final products, particularly pharmaceuticals and agrochemicals. For a compound like this compound, its potential as an intermediate would likely be in the synthesis of molecules where the substituted phenylpropanol moiety is a key pharmacophore.
The following table outlines the potential end products where this intermediate could be valuable, based on the structural motifs of known active compounds.
| Potential Therapeutic Area | Potential Final Product Class | Significance of the Intermediate |
| Oncology | Kinase Inhibitors | The substituted phenyl ring can serve as a key binding element in the active site of various kinases. |
| Neuroscience | Modulators of CNS Receptors | The propanol (B110389) backbone allows for the introduction of various functional groups to interact with neurotransmitter receptors. |
| Infectious Diseases | Antiviral or Antifungal Agents | The overall structure can serve as a scaffold for building molecules that inhibit key viral or fungal enzymes. |
The lack of a significant patent trail for this specific intermediate underscores an opportunity for researchers. The first to discover and patent a synthetic route to a valuable new active ingredient using this compound could also potentially claim the use of the intermediate in that synthesis, thereby carving out a valuable piece of intellectual property.
Strategies for Patenting Novel Derivatizations and Research Applications
For a compound like this compound, where the existing patent landscape is not crowded, there are significant opportunities for securing robust patent protection for novel derivatives and new applications. A multi-layered patenting strategy can create a strong intellectual property portfolio.
A primary strategy is to file for a composition of matter patent on any new and non-obvious derivatives of this compound. This is the strongest form of patent protection as it covers the new molecule itself, regardless of how it is made or used. To be successful, the patent application must demonstrate that the new derivatives possess unexpected properties or advantages over existing compounds.
Another key strategy is to pursue method of use patents . If a new therapeutic, diagnostic, or industrial application for this compound or its derivatives is discovered, a patent can be sought to protect that specific use. This can be a valuable strategy even if the compound itself is already known.
Furthermore, process patents can be obtained for novel and inventive methods of synthesizing this compound or its derivatives. An improved process that is more efficient, cost-effective, or environmentally friendly can be a valuable asset, as it can provide a competitive advantage in manufacturing.
The following table details key patenting strategies for researchers working with this compound.
| Strategy Type | Description | Key Considerations for Patentability |
| Composition of Matter Patent | Claiming new, non-obvious derivatives of the core molecule. | The derivative must be novel and show an inventive step, such as unexpected therapeutic efficacy, improved stability, or reduced toxicity. |
| Method of Use Patent | Claiming a new application for the compound or its derivatives. | The new use must be novel and non-obvious. For therapeutic uses, this often requires data demonstrating efficacy in a specific disease model. |
| Process Patent | Claiming a novel and inventive method of synthesis. | The process must be new and not an obvious modification of known methods. It should ideally offer significant advantages such as higher yield, purity, or reduced cost. |
| Formulation Patent | Claiming a specific formulation of the compound or its derivatives for delivery. | The formulation must be novel and provide advantages such as improved bioavailability, stability, or patient compliance. |
Q & A
Q. What are the recommended synthetic routes for 3-(3-Chloro-4-methylphenyl)-1-propanol, and how can purity be optimized?
The compound can be synthesized via reduction of the corresponding ketone precursor, 3-(3-Chloro-4-methylphenyl)-1-propanone, using catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like NaBH₄/LiAlH₄. Purity optimization requires post-reaction purification via column chromatography or recrystallization using solvents such as ethanol/water mixtures. Monitoring via TLC and HPLC ensures minimal byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm the propanol backbone and substituent positions (e.g., chloro and methyl groups on the phenyl ring).
- FT-IR : Identification of O-H (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺). Cross-validation with computational methods (e.g., DFT) enhances accuracy .
Q. What safety protocols are essential when handling this compound in the lab?
- Use PPE (gloves, goggles) due to potential irritancy from chlorinated aromatics.
- Store in airtight containers away from oxidizers; avoid inhalation/contact.
- Waste disposal must comply with hazardous chemical guidelines, including neutralization or incineration via licensed facilities .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?
Single-crystal X-ray diffraction (SCXRD) with SHELX software enables precise determination of hydrogen-bonding motifs. Graph set analysis (e.g., Etter’s rules ) can classify interactions (e.g., R₂²(8) motifs) between the propanol hydroxyl and aromatic Cl/methyl groups. This clarifies polymorphism risks and stability trends.
Q. How should researchers address contradictions in NMR vs. computational data for conformational analysis?
Discrepancies may arise from solvent effects (e.g., DMSO vs. gas-phase DFT calculations) or dynamic processes (e.g., rotamer interconversion). Use variable-temperature NMR to probe energy barriers, and compare with molecular dynamics (MD) simulations. Solvent-specific DFT optimizations (e.g., COSMO-RS) improve agreement .
Q. What strategies validate the compound’s role in structure-activity relationship (SAR) studies for bioactive molecules?
- Comparative SAR : Synthesize analogs (e.g., replacing Cl with F or varying methyl position) and test biological activity (e.g., enzyme inhibition).
- Docking Studies : Map the propanol’s hydroxyl and chloro-methylphenyl groups to target binding pockets (e.g., kinases, GPCRs) using AutoDock or Schrödinger .
- Thermodynamic Profiling : Measure binding affinities (ITC/SPR) to quantify contributions of hydrophobic (methyl) and polar (Cl, OH) groups .
Q. How does the compound’s crystal packing influence its physicochemical stability?
SCXRD reveals that intermolecular O-H···O or O-H···π interactions dominate packing. Stability under humidity/temperature can be predicted via Hirshfeld surface analysis (CrystalExplorer). For hygroscopicity risks, dynamic vapor sorption (DVS) tests correlate with crystallographic void volumes .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
